N-Hydroxy-3,4,5-trimethoxy-benzamidine
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Overview
Description
N-Hydroxy-3,4,5-trimethoxy-benzamidine: is an organic compound with the molecular formula C10H14N2O4 It is characterized by the presence of hydroxy, methoxy, and amidine functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-3,4,5-trimethoxy-benzamidine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid.
Formation of Benzamidine: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amidine group through a series of reactions involving the formation of an intermediate ester or amide, followed by treatment with an appropriate reagent such as hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Hydroxy-3,4,5-trimethoxy-benzamidine can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of oxo derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted benzamidines with various functional groups.
Scientific Research Applications
Chemistry: N-Hydroxy-3,4,5-trimethoxy-benzamidine is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it useful in various chemical processes.
Mechanism of Action
The mechanism by which N-Hydroxy-3,4,5-trimethoxy-benzamidine exerts its effects is likely related to its ability to interact with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological molecules, while the amidine group can participate in various chemical reactions. These interactions may modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
N-Hydroxy-3,4,5-trimethoxyphenyl-benzamidine: A closely related compound with similar structural features.
3,4,5-Trimethoxybenzamide: Another related compound with a similar benzene ring structure but different functional groups.
Uniqueness: N-Hydroxy-3,4,5-trimethoxy-benzamidine is unique due to the presence of both hydroxy and amidine groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other related compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N'-hydroxy-3,4,5-trimethoxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-14-7-4-6(10(11)12-13)5-8(15-2)9(7)16-3/h4-5,13H,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBVDBVAKULULZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1648828-04-9 |
Source
|
Record name | [C(Z)]-N′-Hydroxy-3,4,5-trimethoxybenzenecarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1648828-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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